molecular formula C19H15ClFNO4 B213565 N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide

N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide

Cat. No. B213565
M. Wt: 375.8 g/mol
InChI Key: MDEXLWDALQHVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a critical role in maintaining the balance of salt and water in the lungs, pancreas, and other organs. Mutations in the CFTR gene cause cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF and other diseases that involve abnormal CFTR function.

Mechanism of Action

N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide binds to the cytoplasmic side of the CFTR protein and blocks the channel from opening. The exact binding site and mechanism of inhibition are still under investigation, but it is believed that this compound stabilizes the closed state of the channel or interferes with the ATP-dependent gating cycle. This compound is a reversible inhibitor, meaning that its effects can be rapidly reversed upon removal of the compound.
Biochemical and Physiological Effects
This compound has been shown to inhibit CFTR-mediated chloride transport in various cell types, including airway epithelial cells, pancreatic duct cells, and intestinal cells. Inhibition of CFTR function can lead to dehydration of the airway surface liquid, impaired mucociliary clearance, and reduced pancreatic bicarbonate secretion. This compound has also been shown to modulate other ion channels and transporters, such as the epithelial sodium channel (ENaC) and the sodium-glucose cotransporter 1 (SGLT1). These off-target effects may contribute to the overall physiological effects of this compound.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide is a widely used tool compound for studying CFTR function and regulation. Its advantages include high potency, reversible inhibition, and selectivity for CFTR over other ion channels and transporters. However, this compound has some limitations that should be taken into consideration when designing experiments. For example, this compound may have off-target effects on other ion channels and transporters, which could confound the interpretation of results. In addition, this compound may not fully recapitulate the effects of CFTR mutations in patients with CF, as it only inhibits the channel but does not correct the underlying defect.

Future Directions

N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has been extensively studied as a research tool and a potential therapeutic agent for CF. However, there are still many unanswered questions regarding its mechanism of action, specificity, and long-term safety. Future research directions could include:
- Elucidating the binding site and mechanism of inhibition of this compound using structural biology and biophysical techniques.
- Developing more selective and potent CFTR inhibitors that do not have off-target effects on other ion channels and transporters.
- Investigating the long-term safety and efficacy of this compound in preclinical and clinical studies.
- Using this compound as a tool compound to investigate the role of CFTR in other diseases, such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis (IPF).
- Developing new screening assays and animal models to identify and test potential CF therapeutics that target CFTR or other ion channels and transporters.

Synthesis Methods

N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis involves several steps, including the reaction of 3-chloro-4-methoxyaniline with 4-fluorobenzyl alcohol to form a key intermediate, which is then coupled with furan-2-carboxylic acid to yield this compound. The synthesis has been optimized over the years to improve yield and purity, and several alternative routes have been developed.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has been widely used as a research tool to investigate the function and regulation of CFTR. It has been shown to inhibit CFTR-mediated chloride transport in a dose-dependent manner, with an IC50 value of approximately 300 nM. This compound has also been used to study the role of CFTR in various physiological processes, such as airway surface liquid regulation, mucociliary clearance, and pancreatic bicarbonate secretion. In addition, this compound has been used to screen for potential CF therapeutics and to evaluate the efficacy of CFTR modulators in preclinical models.

properties

Molecular Formula

C19H15ClFNO4

Molecular Weight

375.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C19H15ClFNO4/c1-24-17-8-4-13(10-16(17)20)22-19(23)18-9-7-15(26-18)11-25-14-5-2-12(21)3-6-14/h2-10H,11H2,1H3,(H,22,23)

InChI Key

MDEXLWDALQHVQF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)F)Cl

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.